molecular formula C18H16N6O B10982369 N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10982369
M. Wt: 332.4 g/mol
InChI Key: FALHECZYCHDJPR-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by two distinct heterocyclic substituents: a 1-methylindole moiety at the benzamide nitrogen and a 5-methyltetrazole group at the meta-position of the benzoyl ring.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)14-6-3-5-13(11-14)18(25)19-16-7-4-8-17-15(16)9-10-23(17)2/h3-11H,1-2H3,(H,19,25)

InChI Key

FALHECZYCHDJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common route might include:

    Formation of the Indole Derivative: Starting from a suitable precursor, such as 1-methylindole, various reactions like nitration, reduction, and acylation can be employed to introduce the necessary functional groups.

    Tetrazole Formation: The tetrazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.

    Coupling Reaction: The final step often involves coupling the indole and tetrazole derivatives using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole groups can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, and other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure differs from other benzamide derivatives in the positioning and nature of heterocyclic substituents:

Compound Name Substituent at Benzamide Nitrogen Substituent at Benzoyl Ring Key Structural Features
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide 1-Methylindole 5-Methyltetrazole (meta) Indole’s π-conjugation; tetrazole’s acidity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole fused ring None Rigid planar thiadiazole; isoxazole’s dipole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine fused ring Acetyl group Extended conjugation; acetyl’s electron-withdrawing effect
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide Alkoxy-substituted phenyl Hydroxy-phenylpropanamide Flexible alkoxy chain; chiral centers

Key Observations :

  • Indole vs.
  • Tetrazole vs.
  • Alkoxy Chains vs. Heterocycles : Compounds with alkoxy chains (e.g., ) exhibit increased hydrophobicity and conformational flexibility, contrasting with the target compound’s heteroaromatic substituents .
Spectroscopic and Physicochemical Properties

Data from analogs highlight trends in spectral signatures and physical properties:

Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR Shifts (Key Protons) Melting Point (°C) Yield (%)
Target Compound* ~1650–1680 (estimated) Indole H (~7.2–7.8 ppm); Tetrazole H (~8.5–9.5 ppm) N/A N/A
6 1606 Isoxazole H: 7.95–8.13 ppm 160 70
8a 1679, 1605 Pyridine H: 8.04–8.39 ppm 290 80
8b 1715, 1617 Ethyl ester H: 1.36–4.35 ppm 200 80

*Estimated based on structural analogs. Notable Differences:

  • The tetrazole ring in the target compound may produce distinct ^1^H-NMR shifts (deshielded protons) compared to isoxazole or pyridine.
  • Higher melting points in thiadiazole-pyridine analogs (8a , 290°C) suggest greater crystallinity due to fused-ring rigidity, whereas the target compound’s indole-tetrazole combination may reduce melting points.

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